molecular formula C9H7BrO4 B1583619 Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate CAS No. 61441-09-6

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B1583619
CAS No.: 61441-09-6
M. Wt: 259.05 g/mol
InChI Key: OOWBNMSDTXJYGE-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate (CAS: 61441-09-6) is a brominated aromatic ester with the molecular formula C₉H₇BrO₄ and a molecular weight of 259.05 g/mol . Structurally, it features a benzo[d][1,3]dioxole core substituted with a bromine atom at position 6 and a methyl ester at position 3.

Key hazards include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as wearing gloves and eye protection .

Properties

IUPAC Name

methyl 6-bromo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBNMSDTXJYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299040
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-09-6
Record name 61441-09-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1,3-Benzodioxole-5-carboxaldehyde Followed by Esterification

The most commonly reported synthetic approach involves two key steps:

  • Step 1: Bromination
    The precursor, 1,3-benzodioxole-5-carboxaldehyde, undergoes selective bromination at the 6-position. Brominating agents such as elemental bromine or N-bromosuccinimide (NBS) are employed, typically in an inert solvent like dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to control regioselectivity and avoid polybromination.
    This step yields 6-bromo-1,3-benzodioxole-5-carboxaldehyde as an intermediate.

  • Step 2: Esterification
    The aldehyde intermediate is then converted to the methyl ester by refluxing with methanol in the presence of catalytic amounts of strong acids such as sulfuric acid or hydrochloric acid. The esterification proceeds under reflux conditions to ensure complete conversion and high yield of methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Industrial Scale Considerations

Industrial synthesis adapts the above route with enhanced process controls:

  • Use of continuous flow reactors to improve reaction kinetics and heat transfer
  • Precise control of temperature, reagent stoichiometry, and reaction time to maximize yield and purity
  • Automated purification steps such as flash chromatography and crystallization to isolate the product efficiently.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination Br2 or NBS (1.1 eq) 20–40 °C Dichloromethane ~80–90 Controlled to avoid dibromination
Esterification Methanol + catalytic H2SO4 or HCl Reflux (65–70 °C) Methanol ~85–88 Reflux time ~12 hours
Purification Crystallization from acetonitrile Ambient Acetonitrile Produces crystals for X-ray analysis

The bromination step requires careful stoichiometric control; excess bromine can lead to over-bromination. Reaction monitoring by HPLC or TLC is recommended to optimize reaction time and minimize byproducts. Post-reaction workup includes washing with sodium bicarbonate to remove acidic impurities and recrystallization to enhance purity.

Alternative Synthetic Strategies and Catalytic Methods

Copper(I)-Catalyzed One-Pot Condensation/Coupling/Deformylation

Advanced synthetic protocols employ copper(I) catalysis to streamline the synthesis of related benzodioxole derivatives. This method integrates multiple steps into a one-pot reaction, improving overall yield and reducing reaction time. For example, copper(I) catalysts facilitate coupling reactions that can be adapted for brominated benzodioxole intermediates, achieving yields around 76% in analogous systems.

Nucleophilic Substitution and Functional Group Transformations

The bromine substituent in the compound is reactive toward nucleophilic substitution, enabling derivatization:

  • Nucleophiles such as amines, thiols, or alkoxides can replace the bromine under polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
  • Reduction of the ester group to alcohols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is feasible.
  • Oxidation to carboxylic acids can be achieved with oxidants like potassium permanganate (KMnO4).

These transformations illustrate the synthetic versatility of methyl 6-bromobenzo[d]dioxole-5-carboxylate as a building block.

Structural and Analytical Characterization Supporting Preparation

  • X-ray Crystallography: Confirms near-planarity of the benzodioxole ring system with the ester group exhibiting a torsion angle of approximately -143.4°, indicating out-of-plane orientation that affects reactivity.
  • Spectroscopic Methods:
    • Proton NMR shows aromatic proton signals at δ 7.19 and 7.32 ppm.
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula.
  • Melting Point: Approximately 357 K, consistent with pure crystalline material.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 1,3-Benzodioxole-5-carboxaldehyde
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS)
Bromination Solvent Dichloromethane
Bromination Temperature Room temperature to 40 °C
Esterification Reagents Methanol, catalytic H2SO4 or HCl
Esterification Conditions Reflux for ~12 hours
Purification Crystallization from acetonitrile
Typical Yield 85–90% overall
Analytical Confirmation X-ray crystallography, NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 6-aminobenzo[d][1,3]dioxole-5-carboxylate or 6-thiocyanatobenzo[d][1,3]dioxole-5-carboxylate.

    Reduction: Formation of 6-bromobenzo[d][1,3]dioxole-5-methanol.

    Oxidation: Formation of 6-bromobenzo[d][1,3]dioxole-5-carboxylic acid.

Scientific Research Applications

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Material Science: The compound is utilized in the synthesis of functional materials, such as polymers and liquid crystals, for advanced technological applications.

Mechanism of Action

The mechanism of action of methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and ester group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d][1,3]dioxole Core

Methyl 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
  • Structure : Differs by an additional methoxy group at position 5.
  • Synthesis: Prepared via esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane (yield: 88%) .
  • Its melting point is 357 K, suggesting higher crystallinity .
Methyl benzo[d][1,3]dioxole-5-carboxylate
  • Structure : Lacks the bromine atom at position 4.
  • Synthesis: Synthesized from benzo[d][1,3]dioxole-5-carbaldehyde using Bu₄NI and TBHP in methanol (yield: 82%) .
  • Properties : Absence of bromine reduces molecular weight (227.18 g/mol) and lipophilicity, impacting solubility and reactivity in cross-coupling reactions .
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
  • Structure : Bromine at position 6, but ester group shifted to position 4 (CAS: 33842-18-1) .
  • Implications : Positional isomerism alters electronic distribution, affecting binding affinity in biological systems or coordination in metal-catalyzed reactions .

Functional Group Modifications

6-Bromo-1,3-benzodioxole-5-carboxylic Acid
  • Structure : Carboxylic acid instead of methyl ester.
  • Properties : The free carboxylic acid (vs. ester) increases hydrophilicity (logP reduced by ~1.5 units) and acidity (pKa ~3-4), making it more reactive in nucleophilic substitutions .
Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate
  • Structure : Bromine replaced with a bromomethyl group (CAS: 5025-56-9) .
  • Reactivity : Bromomethyl group enables alkylation reactions, unlike the aryl bromide in the parent compound, which is more suited for Suzuki-Miyaura couplings .

Derivatives with Extended Aromatic Systems

Methyl 6-(4-hydroxyphenyl)benzo[d][1,3]dioxole-5-carboxylate
  • Structure : Incorporates a hydroxyphenyl substituent.
  • Synthesis : Prepared via Suzuki coupling with 4-hydroxyphenylboronic acid (yield: 80%) .
  • Applications : The hydroxyphenyl group enables π-π stacking interactions, useful in materials science or as a pharmacophore .

Key Research Findings

Reactivity : The bromine atom in Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate facilitates cross-coupling reactions (e.g., Suzuki), while ester groups allow hydrolysis to carboxylic acids for further derivatization .

Biological Relevance : Brominated benzo[d][1,3]dioxoles are intermediates in synthesizing bioactive molecules, such as G-1 (a GPER agonist) and urolithin derivatives .

Crystallography : Single-crystal X-ray analysis of Methyl 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate confirmed its orthorhombic crystal system and Z’=1 configuration .

Biological Activity

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_9H_7BrO_4 and a molecular weight of approximately 259.05 g/mol. Its structure features a benzodioxole moiety, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that compounds similar to methyl 6-bromobenzo[d][1,3]dioxole derivatives exhibit notable antimicrobial properties . For instance, a study on benzodioxole derivatives highlighted their effectiveness against various bacterial strains. The presence of the bromine atom in the structure may enhance its reactivity and interaction with microbial targets .

Anticancer Activity

This compound has shown promise in anticancer applications . In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The IC_50 values for these activities suggest that while some derivatives exhibit weak activity (IC_50 values ranging from 3.94 to 9.12 mM), others demonstrate more potent effects .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various benzodioxole derivatives, this compound was found to significantly reduce the proliferation of Hep3B cells, with IC_50 values indicating effective inhibition compared to standard chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Reference
AntimicrobialVarious BacteriaVaries
AnticancerHeLa~9.12
Caco-2~3.94
Hep3BStrong activity

Q & A

Q. What are the standard synthetic protocols for Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate?

Answer: The compound is synthesized via esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane. Key steps include:

  • Reaction conditions : Stirring at room temperature for 12 hours, yielding an 88% product after solvent evaporation .
  • Purification : Crystallization from acetonitrile produces single crystals suitable for X-ray analysis .
  • Validation : Melting point determination (357 K) and spectroscopic methods (e.g., NMR, HRMS) confirm purity and structure .

Q. How is the structural conformation of this compound characterized?

Answer: X-ray crystallography reveals:

  • Planarity : Non-hydrogen atoms are nearly coplanar, except the ester group, with a torsion angle of -143.4° between O1-C7-C6-C1 .
  • Geometric parameters : Bond lengths (C–C: 1.35–1.48 Å) and angles (C–O–C: ~105°) align with benzo[d][1,3]dioxole derivatives .
  • Spectroscopic confirmation : 1^1H NMR peaks (e.g., δ 7.32, 7.19 for aromatic protons) and HRMS data ([M + H]+^+ 211.0607) validate the structure .

Q. What safety precautions are critical during experimental handling?

Answer:

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store sealed at room temperature .
  • Emergency measures : Neutralize spills with inert absorbents; consult SDS for region-specific emergency contacts .

Advanced Research Questions

Q. How can catalytic methods enhance synthetic efficiency for this compound?

Answer:

  • Copper(I) catalysis : A one-pot condensation/coupling/deformylation process using Cu(I) catalysts improves yield (76%) in indole intermediate synthesis .
  • Optimization : Solvent choice (acetonitrile vs. DCM) and temperature control (reflux vs. RT) minimize side reactions. For example, dibromomethane with K2_2CO3_3 under reflux achieves 42% yield in related methoxybenzoate derivatives .
  • Scale-up challenges : Flash chromatography (hexane/ethyl acetate gradients) ensures purity in gram-scale syntheses .

Q. What strategies mitigate byproduct formation during derivatization?

Answer:

  • Analytical monitoring : HPLC tracks reaction progress; retention time shifts indicate byproducts (e.g., unreacted aldehyde or over-brominated species) .
  • Condition tuning : Lower bromine stoichiometry (1.1 eq) and controlled reaction times prevent di-substitution .
  • Post-reaction workup : Selective extraction (e.g., NaHCO3_3 washes) removes acidic impurities, while recrystallization isolates the target compound .

Q. How does the ester group influence molecular reactivity and conformation?

Answer:

  • Steric effects : The ester’s out-of-plane orientation (-143.4° torsion angle) reduces steric hindrance, facilitating nucleophilic attacks at the carbonyl carbon .
  • Electronic effects : The electron-withdrawing ester group activates the benzene ring for electrophilic substitution, directing reactions to the 4- and 7-positions .
  • Comparative studies : Methyl vs. ethyl esters show minor differences in reactivity (e.g., hydrolysis rates), with methyl esters being more stable under acidic conditions .

Q. What in vitro models evaluate the compound’s biological activity?

Answer:

  • Antitumor assays : Derivatives are tested against HepG2 liver cancer cells via MTT assays, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Hepatitis models : Biphenyl derivatives (synthesized from this compound) are assessed in murine models for ALT/AST reduction, indicating liver protection .
  • PAR-4 antagonism : Functional assays measure PAC-1 binding inhibition (62% remaining activity at 10 µM) in platelet-rich plasma .

Methodological Considerations

Q. How are contradictory crystallography and spectroscopic data resolved?

Answer:

  • Cross-validation : Discrepancies in bond lengths (X-ray vs. DFT calculations) are addressed via R-factor refinement (0.036) and data-to-parameter ratios (14.5:1) .
  • Dynamic effects : Variable-temperature NMR detects conformational flexibility (e.g., ester rotation), explaining differences between solid-state and solution data .

Q. What advanced techniques optimize reaction scalability?

Answer:

  • Flow chemistry : Continuous flow systems reduce reaction times (from 12 h to 2 h) and improve reproducibility in esterification .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DCM) enhances sustainability without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
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Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

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